2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride
Overview
Description
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group, a sulfur atom, and an amine group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary target of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
This compound interacts with SIRT2, inhibiting its function . The compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM .
Biochemical Pathways
The inhibition of SIRT2 by this compound affects various biochemical pathways. These include pathways involved in cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
The inhibition of SIRT2 by this compound results in molecular and cellular effects such as changes in cell cycle regulation, autophagy, and immune and inflammatory responses . In cellular assays, the compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Thiolation Reaction: Starting with 4,6-dimethylpyrimidin-2-yl chloride, reacting it with ethanethiol in the presence of a base such as triethylamine to form the thioether intermediate.
Amination Reaction: The thioether intermediate is then reacted with methylamine to introduce the amine group, followed by acidification to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Various substituted pyrimidines or thioethers
Comparison with Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
Pirimicarb (2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate)
2-Pyrimidinamine, 4,6-dimethyl-
Uniqueness: 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-methylethan-1-amine hydrochloride is unique due to its specific structural features, such as the thioether group and the N-methylated amine, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-4-10-3;/h6,10H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRBLNAEUOQDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCNC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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